REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2[CH2:7][CH2:8][CH2:9][CH2:10][C:2]1=2.[NH2:12][C:13]1[CH:14]=[C:15]([OH:19])[CH:16]=[CH:17][CH:18]=1>C(O)(=O)C>[OH:19][C:15]1[CH:14]=[C:13]([N:12]2[C:1](=[O:11])[C:2]3[CH2:10][CH2:9][CH2:8][CH2:7][C:3]=3[C:4]2=[O:6])[CH:18]=[CH:17][CH:16]=1
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
C1(C2=C(C(=O)O1)CCCC2)=O
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Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
ice water
|
Quantity
|
1400 mL
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Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was refluxed for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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FILTRATION
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Details
|
The resulting mixture was filtered
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Type
|
WASH
|
Details
|
the collected solids were washed with cold water
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Type
|
CUSTOM
|
Details
|
dried (oven, reduced pressure)
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)N1C(C2=C(C1=O)CCCC2)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |